![molecular formula C14H11F3O3 B6380344 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, 95% CAS No. 1261891-61-5](/img/structure/B6380344.png)
2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, 95%
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Overview
Description
2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol (abbreviated as 2M5T) is a phenol compound containing a trifluoromethoxy group. It is a colorless, crystalline solid with a melting point of 160-162 °C. 2M5T is a versatile and important reagent used in organic synthesis due to its unique reactivity. It has been widely used in pharmaceuticals, agrochemicals, and other related industries.
Mechanism of Action
2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, 95% is an electrophilic reagent, which means it is able to react with nucleophiles to form new compounds. It is a strong electrophile and can react with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids. The reaction is usually carried out in an aqueous solution, and the products are usually hydrolyzed to form the desired compound.
Biochemical and Physiological Effects
2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of many compounds, some of which may have biochemical or physiological effects. For example, the anti-inflammatory drug celecoxib is synthesized from 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, 95%.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, 95% in laboratory experiments is its high yield. It is also a relatively inexpensive reagent, so it is cost-effective to use. However, it is highly reactive and can react with a variety of nucleophiles, so it must be handled carefully in order to avoid unwanted side reactions.
Future Directions
The use of 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, 95% in organic synthesis is likely to continue to increase in the future. It has been used in the synthesis of a variety of compounds, such as drugs, agrochemicals, and other related compounds. In addition, 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, 95% can be used in the synthesis of new compounds, such as polymers and dyes, which could have potential applications in the pharmaceutical and agrochemical industries. Furthermore, 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, 95% could be used in the synthesis of new materials, such as nanomaterials, which could have potential applications in the fields of electronics and energy storage.
Synthesis Methods
2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, 95% can be synthesized from 4-trifluoromethoxyphenol and a base such as potassium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-100°C. The reaction produces 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, 95% in a yield of 95%.
Scientific Research Applications
2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, 95% is a useful reagent in organic synthesis. It has been used in the synthesis of many compounds, such as the synthesis of thioxanthenes, thiazoles, and other heterocyclic compounds. It has also been used in the synthesis of several drugs, such as the anti-inflammatory drug, celecoxib. In addition, 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of various agrochemicals, such as herbicides and insecticides.
properties
IUPAC Name |
2-methoxy-5-[4-(trifluoromethoxy)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c1-19-13-7-4-10(8-12(13)18)9-2-5-11(6-3-9)20-14(15,16)17/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVARHNFDBLJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685755 |
Source
|
Record name | 4-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261891-61-5 |
Source
|
Record name | 4-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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